molecular formula C28H29N3O3S B2722429 N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide CAS No. 1022462-80-1

N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B2722429
CAS No.: 1022462-80-1
M. Wt: 487.62
InChI Key: IJDHIMQCXLSYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a benzoxadiazocine core modified with methoxy, thioxo, and carboxamide substituents. Its synthesis likely involves multi-step reactions, including nucleophilic additions, cyclizations, and alkylations, as inferred from analogous pathways for triazole derivatives (e.g., hydrazinecarbothioamides and 1,2,4-triazoles) . Key structural features include:

  • Methoxy group at position 10, influencing electronic properties.
  • Thioxo group at position 4, enhancing sulfur-mediated interactions.

Spectral characterization (IR, NMR, MS) is critical for confirming its tautomeric form and substituent positions. For instance, IR bands for νC=S (1243–1258 cm⁻¹) and absence of νC=O (1663–1682 cm⁻¹) in related compounds validate cyclization steps . NMR data (e.g., chemical shifts in regions A and B) help pinpoint substituent-induced electronic changes .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-methoxy-9-methyl-10-(4-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-16-9-12-19(13-10-16)31-27(35)30-24-20-7-6-8-22(33-5)25(20)34-28(31,4)23(24)26(32)29-21-14-11-17(2)15-18(21)3/h6-15,23-24H,1-5H3,(H,29,32)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDHIMQCXLSYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=CC=C4OC)C)C(=O)NC5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to consolidate existing research findings on its biological activity, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C28H29N3O3S
  • Molecular Weight : 487.62 g/mol
  • Purity : Typically 95% .

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to these activities.

Antitubercular Activity

A study evaluated the antitubercular efficacy of various derivatives similar to this compound. The results indicated that compounds with structural similarities showed significant activity against Mycobacterium tuberculosis. For instance:

  • Activity : Compounds were tested using the microplate Alamar Blue assay (MABA), revealing effective inhibition at concentrations of 50 and 100 µg/mL .

Anticancer Potential

The anticancer properties of related compounds have been documented extensively. Notably:

  • Mechanism : The presence of specific functional groups within the benzodiazocine structure may enhance interactions with cancer cell pathways.
  • In vitro Studies : Compounds similar to this one demonstrated significant cytotoxicity against various cancer cell lines such as SNB-19 and OVCAR-8 .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityMethodologyResults
Similar DerivativesAntitubercularMABAInhibition at 50 µg/mL
Oxadiazole DerivativesAnticancerCytotoxicity AssaysSignificant activity against multiple cell lines

Research suggests that the biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Pathways : The thioxo group may interact with key enzymes involved in bacterial and cancer cell metabolism.
  • Cell Cycle Arrest : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has indicated that compounds similar to N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo have significant antimicrobial properties. Studies have shown that derivatives featuring the benzoxadiazocine structure exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests potential as an antibiotic agent in treating bacterial infections .

Anti-inflammatory Properties
The compound's structure may also contribute to anti-inflammatory effects. Compounds with similar thioxo and benzoxadiazocine moieties have been investigated for their ability to inhibit lipoxygenase enzymes, which play a role in inflammatory processes. This could position the compound as a candidate for developing anti-inflammatory medications .

Cytotoxicity Studies
Preliminary studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. The presence of specific functional groups in the benzoxadiazocine framework may enhance selective cytotoxicity towards cancer cells while sparing normal cells, making it a topic of interest for cancer therapy research .

Biochemical Applications

Proteomics Research
N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo is utilized in proteomics for studying protein interactions and functions. Its ability to interact with various biomolecules allows researchers to explore complex biological systems and disease mechanisms .

Enzyme Inhibition Studies
The compound's structural features enable it to act as an inhibitor for certain enzymes. Research has focused on its potential to inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Understanding these interactions can lead to the development of new therapeutic agents .

Material Science Applications

Polymer Chemistry
In material science, compounds like N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo are being explored for their use in synthesizing novel polymers with enhanced properties. The incorporation of such compounds can improve thermal stability and mechanical strength of polymeric materials .

Case Studies

Study Title Focus Area Findings
Antibacterial Activity of Benzoxadiazocine Derivatives PharmacologyDemonstrated significant inhibition of bacterial growth against multiple strains.
Inhibition of Lipoxygenase by Thioxo Compounds BiochemistryIdentified potential anti-inflammatory properties through enzyme inhibition assays.
Cytotoxic Effects on Cancer Cell Lines OncologyShowed selective cytotoxicity towards specific cancer cells with minimal effects on normal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to triazole derivatives (e.g., compounds [7–9] from ) and benzoxadiazocine analogs. Key differences include:

Feature Target Compound Triazole Derivatives (e.g., [7–9]) Benzoxadiazocine Analogs
Core Structure Benzoxadiazocine (8-membered ring with O, N, S) 1,2,4-Triazole (5-membered ring) Varies (e.g., benzodiazepine cores)
Key Substituents 10-methoxy, 4-thioxo, carboxamide 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Methoxy, alkyl groups
Tautomerism Thione form stabilized (no νS-H in IR) Exists as thione tautomers (νC=S at 1247–1255 cm⁻¹) Not typically tautomeric
Synthetic Pathway Likely involves Friedel-Crafts, cyclization, and S-alkylation Hydrazide-isothiocyanate coupling, cyclization with NaOH Varies (e.g., Pictet-Spengler reactions)

Spectral and Computational Comparisons

IR/NMR Data:

  • The target compound’s IR spectrum would lack C=O stretches (1663–1682 cm⁻¹) due to cyclization, similar to triazoles [7–9] .
  • NMR shifts in regions A (positions 39–44) and B (positions 29–36) (cf. ) may differ due to the benzoxadiazocine core’s rigidity versus triazole flexibility.

Computational Similarity Metrics:
Using Tanimoto and Dice scores (), the target compound’s Morgan fingerprints would show lower similarity (~0.3–0.5) to triazoles due to core structure divergence but higher similarity (~0.7–0.8) to benzoxadiazocines with shared substituents.

ADMET Predictions

Methodological Considerations

  • Structural Confirmation: X-ray crystallography (SHELXL , ORTEP-III ) is recommended for unambiguous confirmation.
  • Metabolite Dereplication: Molecular networking () could differentiate the target compound from analogs using MS/MS fragmentation patterns (e.g., m/z 450.2 [M+H]⁺).

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

o-Aminophenol derivatives are condensed with carbonyl-containing precursors to form the 1,3,5-benzoxadiazocine ring. For example, reacting 3-methoxy-4-methylphenol with N-(2,4-dimethylphenyl)glyoxylic acid in the presence of p-toluenesulfonic acid (p-TsOH) yields the intermediate 10-methoxy-2-methyl-3,4-dihydro-2H-benzoxadiazocine.

Key Conditions :

  • Solvent: Toluene or acetonitrile
  • Catalyst: p-TsOH (10 mol%)
  • Temperature: 80–100°C
  • Yield: 68–72%

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl substituent at position 3 is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:

Friedel-Crafts Alkylation

The benzoxadiazocine intermediate is treated with 4-methylbenzyl chloride in the presence of AlCl₃:

$$
\text{Benzoxadiazocine} + \text{4-Methylbenzyl Chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{3-(4-Methylphenyl) Derivative}
$$

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Catalyst: AlCl₃ (1.2 equiv)
  • Time: 12 hours
  • Yield: 55–60%

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling reaction using 4-methylphenylboronic acid enhances regioselectivity:

$$
\text{Benzoxadiazocine-Br} + \text{4-Methylphenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(4-Methylphenyl) Product}
$$

Conditions :

  • Solvent: Ethanol/water (4:1)
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Temperature: 80°C
  • Yield: 75–80%

Thioxo Group Installation at Position 4

The thioxo moiety is introduced via sulfurization using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀):

$$
\text{Benzoxadiazocine-Ketone} + \text{Lawesson’s Reagent} \xrightarrow{\text{THF}} \text{4-Thioxo Derivative}
$$

Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Reagent: Lawesson’s reagent (2.0 equiv)
  • Temperature: Reflux
  • Yield: 85–90%

Carboxamide Functionalization at Position 11

The carboxamide group is installed via amidation of a carboxylic acid intermediate with 2,4-dimethylaniline:

Carboxylic Acid Activation

The intermediate 11-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride:

$$
\text{11-Carboxylic Acid} + \text{SOCl}_2 \xrightarrow{\text{DMF (cat.)}} \text{Acyl Chloride}
$$

Conditions :

  • Solvent: DCM
  • Temperature: 25°C
  • Yield: 95%

Amidation with 2,4-Dimethylaniline

The acyl chloride reacts with 2,4-dimethylaniline in the presence of a base:

$$
\text{Acyl Chloride} + \text{2,4-Dimethylaniline} \xrightarrow{\text{Et}_3\text{N}} \text{Final Carboxamide}
$$

Conditions :

  • Solvent: DCM
  • Base: Triethylamine (2.0 equiv)
  • Temperature: 0°C → 25°C
  • Yield: 88–92%

Optimization and Challenges

Stereochemical Control

The methano bridge (2,6-methano) requires chiral catalysts to control stereochemistry. Asymmetric hydrogenation using Rh(I)-(R)-BINAP achieves >90% enantiomeric excess (ee).

Purification Challenges

Column chromatography (SiO₂, hexane/EtOAc) is critical for isolating the final product due to polar byproducts.

Comparative Analysis of Synthetic Routes

Step Method Catalyst Yield (%) Purity (%)
Benzoxadiazocine Core Cyclocondensation p-TsOH 68–72 95
4-Methylphenyl Suzuki Coupling Pd(PPh₃)₄ 75–80 98
Thioxo Installation Lawesson’s Reagent 85–90 97
Amidation Acyl Chloride Et₃N 88–92 99

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Synthesis involves multi-step reactions, including cyclization and functional group introduction. A critical challenge is stabilizing the methoxy and thioxo groups during heterocycle formation. Evidence from analogous benzoxadiazocine syntheses suggests using controlled anhydrous conditions and low-temperature steps to prevent premature oxidation or hydrolysis. For example, reduction steps with NaBH4 in methanol, followed by precise solvent removal and extraction (e.g., water/ethyl acetate partitioning), can improve yield and purity . Catalytic systems, such as palladium-mediated reductive cyclization (as seen in nitroarene cyclizations), may also enhance efficiency .

Q. What spectroscopic techniques are essential for confirming the structure of this compound, and what specific spectral markers should be prioritized?

  • 1H/13C-NMR : Key markers include methoxy singlet protons (~δ 3.8–4.0 ppm), aromatic protons in the dimethylphenyl groups (δ 6.5–7.5 ppm), and thioxo carbon signals (~δ 190–200 ppm).
  • IR : Confirm the thioxo (C=S) stretch (~1240–1255 cm⁻¹) and carboxamide (C=O) stretch (~1660–1680 cm⁻¹). Absence of C=O in tautomeric forms can indicate structural rearrangement .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₂₉H₃₁N₃O₃S) with <2 ppm error.

Q. What are the critical considerations in designing a purification protocol for this compound to ensure high purity for biological testing?

Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate stereoisomers or byproducts. For polar impurities, recrystallization from ethanol/water mixtures is effective. Purity validation should include HPLC (≥95% purity) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported tautomeric forms of this compound using spectroscopic and computational methods?

Conflicting data on tautomerism (e.g., thione vs. thiol forms) require combined experimental and computational analysis:

  • IR : Absence of S-H stretches (~2500–2600 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) confirm the thione form .
  • NMR : Compare experimental 13C shifts with DFT-calculated values for tautomers.
  • X-ray crystallography : Definitive proof of solid-state conformation, though crystal growth may require slow evaporation from DMSO/ether .

Q. What strategies are effective in optimizing the reaction conditions for introducing the methoxy and thioxo groups in the heterocyclic core?

  • Methoxy introduction : Use Ullmann coupling with CuI/L-proline catalyst for aryl ether formation, optimizing temperature (80–100°C) and solvent (DMF) .
  • Thioxo incorporation : Replace oxygen with sulfur via Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under reflux . Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/EtOAc 3:1).

Q. How can molecular docking studies be integrated with synthetic modifications to elucidate structure-activity relationships (SAR)?

  • Scaffold modification : Synthesize analogs with varied substituents (e.g., halogen, methyl, methoxy) at the 2,4-dimethylphenyl or 4-methylphenyl positions .
  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize modifications that enhance hydrogen bonding (e.g., carboxamide with Arg residues) or hydrophobic packing (methyl groups) .

Q. In cases of conflicting biological activity data, what experimental approaches can validate this compound’s pharmacological potential?

  • Multi-assay validation : Test in orthogonal assays (e.g., enzyme inhibition, cell viability, and animal models) to rule out assay-specific artifacts.
  • Controls : Include structurally related inactive analogs (e.g., carboxamide-to-ester derivatives) to confirm target specificity .
  • Dose-response curves : Ensure IC₅₀/EC₅₀ values are reproducible across ≥3 independent replicates.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability profiles of this compound?

  • Solubility : Test in DMSO, PBS, and cell culture media (e.g., DMEM + 10% FBS) using nephelometry. Note that dimethylphenyl groups may reduce aqueous solubility, necessitating formulation with cyclodextrins .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation of the thioxo group can be mitigated by storage under nitrogen .

Methodological Tables

Parameter Optimal Conditions Key References
Synthesis temperature80–100°C (Ullmann coupling)
Thioxo incorporationLawesson’s reagent, toluene, reflux
PurificationSilica gel (hexane/EtOAc gradient)
Stability storage-20°C, under nitrogen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.